![molecular formula C16H19NO2S2 B2600604 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415631-08-0](/img/structure/B2600604.png)
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are involved in the regulation of several physiological processes in the central nervous system (CNS).
作用机制
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is coupled to several intracellular signaling pathways, including the phospholipase C (PLC), the extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR) pathways. By enhancing the activity of mGluR5, this compound can potentially regulate the activity of these signaling pathways, which are involved in several physiological processes in the CNS.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the CNS. It has been shown to enhance the activity of mGluR5, which can potentially regulate the release of several neurotransmitters, including glutamate, dopamine, and GABA. It has also been shown to modulate the activity of several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways. These effects can potentially regulate several physiological processes in the CNS, including synaptic plasticity, neuronal excitability, and neuroinflammation.
实验室实验的优点和局限性
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means that it can be used to study the specific effects of mGluR5 modulation on several physiological processes in the CNS. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in some animal models.
未来方向
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several potential future directions for research. One direction is to study its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. Another direction is to study its effects on several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways, which are involved in several physiological processes in the CNS. A third direction is to study its potential interactions with other compounds, including other positive allosteric modulators of mGluR5 and other compounds that modulate the activity of intracellular signaling pathways. Overall, this compound has several potential future directions for research, which can potentially lead to the development of novel therapeutic interventions for several CNS disorders.
合成方法
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 3-methylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the amine product. The amine is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The overall yield of the synthesis is around 20%.
科学研究应用
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of several neurotransmitter systems, including glutamate, dopamine, and GABA. By modulating the activity of mGluR5, this compound can potentially regulate the balance between excitatory and inhibitory neurotransmission, which is disrupted in several CNS disorders.
属性
IUPAC Name |
1-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-13-3-2-4-14(9-13)11-21(18,19)17-12-16(6-7-16)15-5-8-20-10-15/h2-5,8-10,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFSODUNKRYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
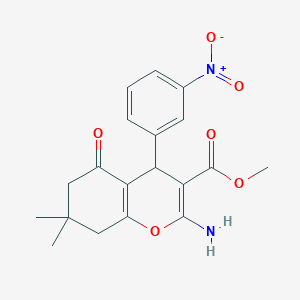
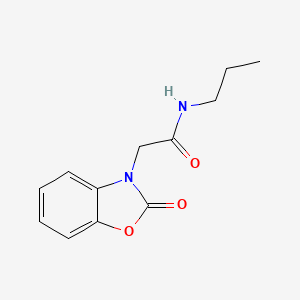


![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)
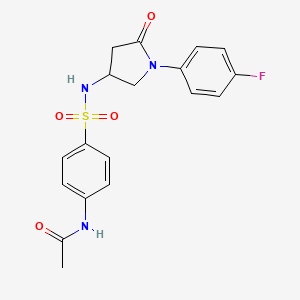
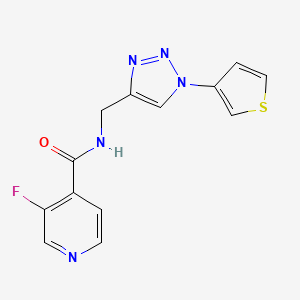
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
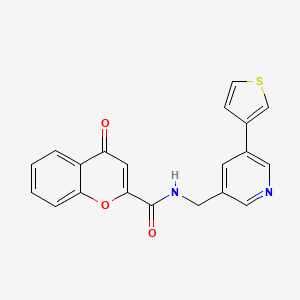
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
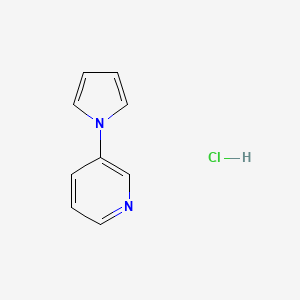
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
